molecular formula C20H22N2O3 B5751111 N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide

N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide

Cat. No. B5751111
M. Wt: 338.4 g/mol
InChI Key: LEIBNMHPMCWOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of "N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide" delves into its synthesis, molecular architecture, chemical behaviors, and physical and chemical characteristics. This compound belongs to a class of chemicals that have garnered attention for their diverse chemical reactions and potential applications in various fields, excluding drug use and associated side effects.

Synthesis Analysis

The synthesis of morpholine-substituted aromatic compounds, including those resembling "N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide," involves strategic chemical engineering to enhance certain properties. For instance, the synthesis and characterization of Mannich base N-[morpholino(phenyl)methyl]acetamide and its metal complexes reveal the compound's formation and potential for further application in antimicrobial studies (Muruganandam & Krishnakumar, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide" is characterized by X-ray diffraction studies, which provide insights into the arrangement of atoms and the spatial configuration. These structural analyses contribute to understanding the compound's chemical behavior and reactivity (Chin, Fronczek, & Isovitsch, 2009).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their molecular structure. Studies on the reactions of amide homologs and the formation of N-(α-dialkylaminobenzyl) acetamides shed light on the reactivity patterns and potential for generating new chemical entities with desirable properties (Sekiya & Ito, 1963).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the practical applications and handling of the compound. The crystal structure analysis provides insights into the compound's stability and reactivity under various conditions.

Chemical Properties Analysis

The chemical properties encompass the compound's reactivity with other chemicals, its stability under different conditions, and its potential to undergo various chemical reactions. Studies on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives illustrate the broad spectrum of activity and highlight the influence of molecular structure on chemical properties (Gul et al., 2017).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-7-8-18(21-19(23)14-22-9-11-25-12-10-22)17(13-15)20(24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIBNMHPMCWOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.